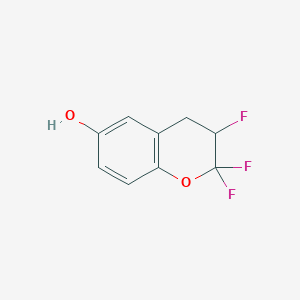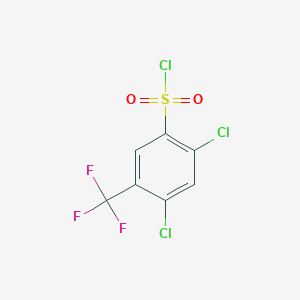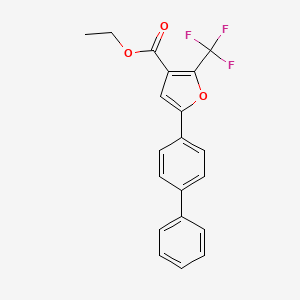![molecular formula C16H10F6N2O4 B6312636 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane CAS No. 1357623-98-3](/img/structure/B6312636.png)
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane, also known as BNTE, is an organic compound composed of two nitro-trifluoromethylphenyl rings linked by an ethane bridge. BNTE is a relatively new compound that has been studied for its potential applications in the fields of medicine and materials science.
Aplicaciones Científicas De Investigación
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been studied for its potential applications in the fields of medicine and materials science. In medicine, this compound has been studied for its potential use as a drug delivery system. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to have anti-tumor activity in vitro. In materials science, this compound has been studied for its potential use as a flame retardant, as it has been shown to have superior flame retardant properties compared to other compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane is not yet fully understood. However, it is thought to act by binding to DNA and inhibiting the activity of certain enzymes involved in DNA replication, thus preventing the growth of cancer cells. It is also thought to act by forming a protective layer on materials, thus preventing the spread of flames.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor activity in vitro, as well as superior flame retardant properties compared to other compounds. It has also been shown to have low toxicity in humans, and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane in laboratory experiments include its low toxicity, its superior flame retardant properties, and its anti-tumor activity. The limitations of using this compound in laboratory experiments include its limited availability, its relatively high cost, and its lack of a fully understood mechanism of action.
Direcciones Futuras
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has significant potential for future research and development. Potential future directions include further study of its mechanism of action, investigation of its potential use as a drug delivery system, and exploration of its potential use as an anti-cancer agent. Additionally, further research into its flame retardant properties could lead to improved fire safety standards for materials. Finally, further research into its synthesis method could lead to improved yields and lower costs.
Métodos De Síntesis
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane can be synthesized through a variety of methods, including the reaction of 4-nitro-2-(trifluoromethyl)phenol with ethylene chlorohydrin in the presence of a base. This method yields a product with a yield of up to 80%. An alternative method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base. This method yields a product with a yield of up to 70%.
Propiedades
IUPAC Name |
4-nitro-1-[2-[4-nitro-2-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)13-7-11(23(25)26)5-3-9(13)1-2-10-4-6-12(24(27)28)8-14(10)16(20,21)22/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSXXGPKZCKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)





![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)



![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
